molecular formula C21H27N3O3S2 B2544391 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923442-91-5

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2544391
M. Wt: 433.59
InChI Key: QRVYTSUVCUAAGT-UHFFFAOYSA-N
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Description

The compound "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with tetrazolylpyridinecarboxamide and thiadiazole scaffolds have been evaluated for antiallergic and anticancer activities, respectively . These findings suggest that the compound may also possess interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves the preparation of carboxamide derivatives and Schiff's bases containing thiadiazole scaffolds . The methods described include conventional heating and microwave-assisted synthesis, which are techniques that could potentially be applied to the synthesis of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide". The synthesis of these compounds typically requires multiple steps, including the formation of the core structure followed by the introduction of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For the compound , similar analytical methods would be used to confirm its structure, including the position of the tosyl group and the tetrahydrobenzo[d]thiazol moiety.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activities. For example, the antiallergic activity of N-tetrazolylpyridinecarboxamides was found to be influenced by the presence of an acidic N-tetrazolylcarbamoyl group . In the case of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide", one could hypothesize that the tosyl group and the carboxamide functionality may play a role in its reactivity and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been evaluated to predict their behavior in biological systems. For instance, the ADMET properties of benzamide derivatives containing a thiadiazole scaffold were predicted using computational methods, indicating good oral drug-like behavior . These properties include solubility, permeability, and metabolic stability, which are critical for the potential therapeutic application of a compound. The same analysis would be necessary for "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" to assess its suitability as a drug candidate.

Scientific Research Applications

Antitumor Activity

Research on thiazole derivatives, including molecules structurally related to N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, has shown significant antitumor effects. A study synthesized a series of thiazole derivatives and tested their antitumor activity, finding that compounds like N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide exhibited a high ability to inhibit the in vitro growth of human tumor cells, suggesting their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).

Antileukemic Agents

Another study explored the anti-leukemic activity of 2-arylcarboxamide substituted-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, demonstrating that these compounds, through structure-activity relationship (SAR) studies, could effectively inhibit leukemia cells' proliferation. This highlights the molecule's relevance in designing new antileukemic therapies (Prasanna et al., 2010).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel analogs of this molecule have led to compounds with promising antibacterial and antifungal activities. One study synthesized Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus, which displayed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating the molecule's utility in addressing bacterial infections (Palkar et al., 2017).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives, related to the molecule , has found that these compounds exhibit diuretic activity in vivo. This suggests potential applications in treating conditions that require the promotion of diuresis, further underscoring the chemical's versatility in drug development (Yar & Hasan Ansari, 2009).

Future Directions

The future directions in the research of these compounds involve further optimization to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Moreover, the evaluation of the predicted properties of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in silico between the candidate molecule and the standard inhibitors can provide insights into the development of new anticancer drug candidates .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-4,6-7,15-16H,5,8-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYTSUVCUAAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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